Enhanced Lipophilicity vs. Methyl Analog for Improved Membrane Permeability
The ethyl ester moiety of ethyl 6-(1H-imidazol-1-yl)nicotinate confers increased lipophilicity compared to the methyl analog. This is quantitatively reflected in computed XLogP3 values: 1.2 for the ethyl ester versus approximately 0.8 for methyl 6-(1H-imidazol-1-yl)nicotinate [1]. The increased lipophilicity can enhance passive membrane permeability in cellular assays, a critical factor in early drug discovery [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | Methyl 6-(1H-imidazol-1-yl)nicotinate (approx. 0.8) |
| Quantified Difference | Difference of approximately +0.4 log units |
| Conditions | Computed using XLogP3 method (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity predicts better passive diffusion across lipid bilayers, potentially improving cellular uptake and oral bioavailability in drug development programs [2].
- [1] PubChem. (2025). Ethyl 6-(1H-imidazol-1-yl)nicotinate. National Center for Biotechnology Information. CID 45588301. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
